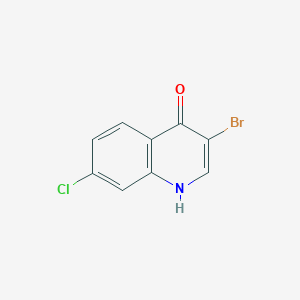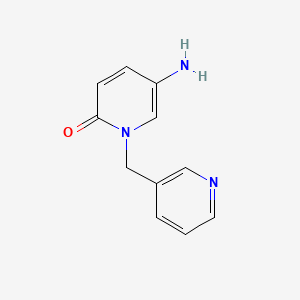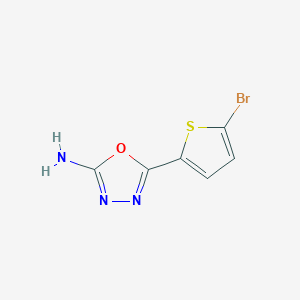![molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4](/img/structure/B1287993.png)
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound made from the combination of two aromatic rings and a nitrogen atom. It is a member of the thienopyrimidine family and is primarily used as an intermediate for the synthesis of other compounds. This compound is a valuable reagent for the synthesis of other compounds, such as pharmaceuticals, dyes, and pesticides.
Applications De Recherche Scientifique
Inhibiteurs de CDK2
« 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine » a été utilisé dans la synthèse de nouveaux inhibiteurs de CDK2. L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective. Un nouvel ensemble de petites molécules présentant les échafaudages privilégiés de la pyrazolo [3,4- d ]pyrimidine et de la pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine ainsi que les dérivés thioglycosides ont été conçus et synthétisés en tant que nouveaux composés ciblant CDK2 .
Traitement du cancer
Ce composé a montré un potentiel significatif dans le traitement du cancer. La plupart des composés ont montré des activités cytotoxiques supérieures contre MCF-7 et HCT-116 avec une plage de CI 50 (45–97 nM) et (6–99 nM), respectivement, et une activité modérée contre HepG-2 avec une plage de CI 50 de (48–90 nM) par rapport au sorafénib (CI 50 : 144, 176 et 19 nM, respectivement) . Dans une autre étude, les valeurs de CI 50 des composés étaient proches de celles du médicament de contrôle positif géfitinib, ce qui indique que ces composés présentent des inhibitions de prolifération significatives sur les cellules cancéreuses du poumon A549 .
Recherche chimique
« this compound » est également utilisé dans la recherche chimique. Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse d'autres molécules complexes .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
This compound is a heterocyclic building block and is often used in the synthesis of various pharmaceuticals and biologically active compounds
Mode of Action
As a building block, it is likely to interact with its targets through the formation of covalent bonds during the synthesis of larger molecules .
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine are currently unknown. It is likely that the compound’s effects on biochemical pathways are dependent on the specific molecules it is used to synthesize .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be a substrate for p-glycoprotein, which is involved in drug transport across cell membranes .
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific molecules it is used to synthesize. As a building block in chemical synthesis, its effects can vary widely depending on the context .
Analyse Biochimique
Biochemical Properties
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions are essential for studying the metabolic pathways and potential drug-drug interactions involving these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes . This inhibition leads to changes in the metabolic activity of these enzymes, affecting the overall metabolic flux within the cell. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can cause significant toxicity, including liver damage and disruptions in metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can be studied to understand the compound’s metabolic fate. Additionally, it can affect the levels of other metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to permeate cell membranes and accumulate in lipid-rich regions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this organelle. Additionally, it can be found in other cellular compartments, such as the mitochondria, where it may influence mitochondrial function and metabolism.
Propriétés
IUPAC Name |
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNIRJYLYMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592815 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-25-4 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


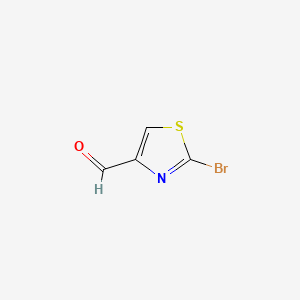


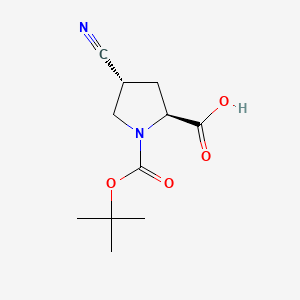
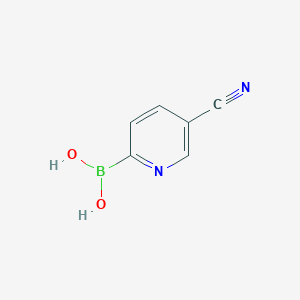

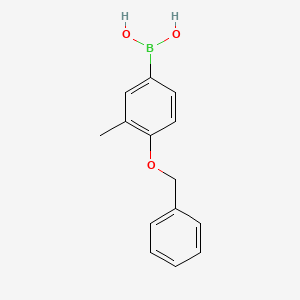
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
